molecular formula C17H19N2O+ B11686016 2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium

2-{(E)-2-[acetyl(phenyl)amino]ethenyl}-1-ethylpyridinium

Cat. No.: B11686016
M. Wt: 267.34 g/mol
InChI Key: KQUWZRTXENOULQ-UHFFFAOYSA-N
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Description

1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM is a complex organic compound with a unique structure that combines an ethyl group, a phenylacetamido group, and a pyridinium ion

Preparation Methods

The synthesis of 1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM typically involves a multi-step processIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM undergoes several types of chemical reactions, including:

Scientific Research Applications

1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-ETHYL-2-[(1E)-2-(N-PHENYLACETAMIDO)ETHENYL]PYRIDIN-1-IUM can be compared with similar compounds such as:

Properties

Molecular Formula

C17H19N2O+

Molecular Weight

267.34 g/mol

IUPAC Name

N-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N-phenylacetamide

InChI

InChI=1S/C17H19N2O/c1-3-18-13-8-7-9-16(18)12-14-19(15(2)20)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/q+1

InChI Key

KQUWZRTXENOULQ-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/N(C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC[N+]1=CC=CC=C1C=CN(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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